Tenapanor hydrochloride

Descripción general

Descripción

El hidrocloruro de tenapanor es un medicamento novedoso de molécula pequeña que se utiliza principalmente para el tratamiento del síndrome del intestino irritable con predominio de estreñimiento (SII-E) y la enfermedad renal crónica. Se comercializa con los nombres comerciales Ibsrela y Xphozah . El hidrocloruro de tenapanor funciona como un inhibidor de la isoforma 3 del intercambiador sodio/hidrógeno (NHE3), que es crucial para la absorción de sodio en los intestinos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de tenapanor implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. El proceso normalmente incluye:

- Formación del núcleo de tetrahidroisoquinolina.

- Introducción de grupos dicloro y metilo.

- Acoplamiento con derivados de bencensulfonamida .

Métodos de producción industrial: La producción industrial del hidrocloruro de tenapanor implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

- Disolución de tenapanor en un solvente adecuado.

- Adición de ácido clorhídrico para formar hidrocloruro de tenapanor .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de tenapanor experimenta varias reacciones químicas, que incluyen:

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos desclorados .

Aplicaciones Científicas De Investigación

El hidrocloruro de tenapanor tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los mecanismos de intercambio sodio/hidrógeno.

Biología: Se investiga por sus efectos sobre la homeostasis celular del sodio.

Medicina: Se utiliza en ensayos clínicos para tratar el SII-E y la enfermedad renal crónica.

Mecanismo De Acción

El hidrocloruro de tenapanor ejerce sus efectos inhibiendo la isoforma 3 del intercambiador sodio/hidrógeno (NHE3) en la superficie apical de los enterocitos en el intestino delgado y el colon. Esta inhibición reduce la absorción de sodio, lo que lleva a una mayor secreción de agua en la luz intestinal, un tiempo de tránsito intestinal acelerado y una consistencia de las heces más blanda . Además, el hidrocloruro de tenapanor disminuye la permeabilidad intestinal y la hipersensibilidad visceral, lo que reduce el dolor abdominal .

Compuestos similares:

AZD-1722: Otro inhibidor de NHE3 con propiedades similares de inhibición de la absorción de sodio.

4-feniltetrahidroisoquinolina: Comparte similitudes estructurales con el hidrocloruro de tenapanor.

Singularidad: El hidrocloruro de tenapanor es único debido a su absorción sistémica mínima y su acción localizada en el tracto gastrointestinal. Esta propiedad lo convierte en un tratamiento eficaz para el SII-E sin efectos secundarios sistémicos significativos .

En conclusión, el hidrocloruro de tenapanor es un compuesto prometedor con diversas aplicaciones en medicina e investigación científica. Su mecanismo de acción único y sus efectos localizados lo convierten en un valioso agente terapéutico para afecciones relacionadas con la absorción de sodio.

Comparación Con Compuestos Similares

AZD-1722: Another NHE3 inhibitor with similar sodium absorption inhibition properties.

4-phenyltetrahydroisoquinoline: Shares structural similarities with tenapanor hydrochloride.

Uniqueness: this compound is unique due to its minimal systemic absorption and localized action in the gastrointestinal tract. This property makes it an effective treatment for IBS-C without significant systemic side effects .

Actividad Biológica

Tenapanor hydrochloride is a small-molecule compound primarily recognized for its role as an inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3). This mechanism is crucial in the context of gastrointestinal health, particularly in managing conditions like constipation-predominant irritable bowel syndrome (IBS-C) and chronic kidney disease (CKD). The compound's biological activity is characterized by its localized action within the gut, leading to significant physiological effects.

Tenapanor acts by inhibiting NHE3, which is predominantly expressed in the apical membrane of intestinal epithelial cells. This inhibition leads to:

- Reduced Sodium Absorption : By blocking NHE3, tenapanor prevents sodium from being absorbed back into the bloodstream, resulting in increased sodium retention in the intestinal lumen.

- Increased Water Secretion : The accumulation of sodium creates an osmotic gradient that draws water into the intestinal lumen, thus softening stool consistency and promoting bowel movements.

- Effect on Phosphate Absorption : Preliminary studies suggest that tenapanor may also inhibit dietary phosphate absorption, although the precise mechanisms remain under investigation .

Table 1: Summary of Tenapanor's Mechanism

| Mechanism | Effect |

|---|---|

| NHE3 Inhibition | Reduces sodium absorption |

| Osmotic Gradient Formation | Increases water secretion into the lumen |

| Phosphate Uptake Reduction | Potentially reduces dietary phosphate absorption |

Pharmacokinetics

Tenapanor exhibits minimal systemic absorption following oral administration. Clinical trials indicate that plasma concentrations are often below quantifiable limits (less than 0.5 ng/mL), making traditional pharmacokinetic parameters difficult to ascertain. Key pharmacokinetic characteristics include:

- Protein Binding : Approximately 99% for tenapanor and 97% for its major metabolite, M1.

- Metabolism : Primarily metabolized by CYP3A4/5 enzymes; M1 is not active against NHE3.

- Elimination : About 70% of administered tenapanor is excreted in feces within 120 hours, with only 9% found in urine .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Protein Binding | Tenapanor: ~99%, M1: ~97% |

| Metabolism | CYP3A4/5 |

| Fecal Excretion | ~70% within 120 hours |

| Urinary Excretion | ~9% |

Efficacy in IBS-C and CKD

Tenapanor has been evaluated in various clinical settings, particularly for IBS-C and CKD:

- IBS-C Trials : In a phase 3 trial, patients receiving tenapanor showed significant improvements in bowel movement frequency and stool consistency compared to placebo groups. The treatment resulted in an increase in stool sodium content by approximately 20–50 mmol/day .

- CKD Studies : Ongoing research is exploring tenapanor's potential to manage hyperphosphatemia in CKD patients undergoing dialysis. Initial findings suggest that it can increase stool phosphorus content significantly, indicating reduced intestinal absorption .

Case Study Example

A notable case study involved a cohort of patients with IBS-C treated with tenapanor over a 12-week period. Results indicated:

- Improvement in Symptoms : Patients reported a decrease in abdominal pain and bloating.

- Bowel Movement Frequency : An average increase of 1.5 bowel movements per week was recorded.

Safety Profile

The safety profile of tenapanor has been evaluated through extensive clinical trials. Common adverse effects include:

- Diarrhea

- Abdominal pain

- Flatulence

Notably, no significant genotoxicity or tumorigenicity was observed during preclinical assessments .

Table 3: Adverse Effects Summary

| Adverse Effect | Frequency |

|---|---|

| Diarrhea | Common |

| Abdominal Pain | Common |

| Flatulence | Common |

Propiedades

IUPAC Name |

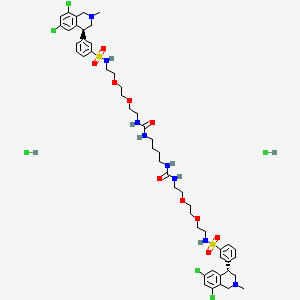

1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H66Cl4N8O10S2.2ClH/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54;;/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64);2*1H/t43-,44-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRAXTZDILCRKY-OWRGXFNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)[C@@H]5CN(CC6=C5C=C(C=C6Cl)Cl)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68Cl6N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027856 | |

| Record name | Tenapanor hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1218.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234365-97-9 | |

| Record name | Tenapanor hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234365979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenapanor hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulphonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-[(4S)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]phenyl]sulphynlamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENAPANOR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50605O2ZNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.